dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
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Overview
Description
Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a chemical compound with the molecular formula C17H17NO4 It is known for its unique structure, which includes a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted pyrrolidine with dimethyl acetylenedicarboxylate. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group or other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
- Dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Uniqueness
Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is unique due to its specific phenyl substitution, which can influence its chemical reactivity and biological activity. The presence of the pyrrolizine ring system also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
dimethyl 3-phenyl-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-16(19)13-12-9-6-10-18(12)15(14(13)17(20)22-2)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDVZGMJUNYLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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